molecular formula C7H4BrIN2O B3005031 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol CAS No. 2241140-96-3

5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol

Cat. No.: B3005031
CAS No.: 2241140-96-3
M. Wt: 338.93
InChI Key: NPZCDFBCZAHHFD-UHFFFAOYSA-N
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Description

5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic structure widely studied for its pharmacological and synthetic utility. This compound features bromine and iodine substituents at positions 5 and 6, respectively, and a hydroxyl group at position 8.

Properties

IUPAC Name

5-bromo-6-iodoimidazo[1,2-a]pyridin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2O/c8-6-4(9)3-5(12)7-10-1-2-11(6)7/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZCDFBCZAHHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=C(C2=N1)O)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, and various catalysts such as transition metals. Reaction conditions often involve solvents like toluene and ethyl acetate, with temperatures ranging from room temperature to elevated temperatures depending on the desired reaction .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol has been explored for its potential therapeutic applications due to its interaction with various biological targets. Key areas of research include:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria . The compound's structure may enhance its efficacy as an antimicrobial agent.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth . Its unique halogenation pattern could contribute to its biological activity.

Biological Research

The compound is under investigation for its role in modulating biological pathways. Its mechanism of action involves binding to enzymes and receptors, which can lead to alterations in cellular signaling pathways. This characteristic makes it a candidate for further exploration in drug development aimed at treating diseases linked to these pathways .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a precursor for synthesizing more complex molecules. Its ability to serve as a versatile scaffold allows chemists to create novel compounds with tailored biological activities .

Case Study 1: Antibacterial Activity

A study published in Chemical & Pharmaceutical Bulletin reported the synthesis of various imidazo derivatives, including those based on this compound. The results indicated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Research

Research conducted on the anticancer properties of imidazo derivatives found that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the specific interactions between the compound's structure and cancer-related targets .

Mechanism of Action

The mechanism of action of 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol with structurally related imidazo[1,2-a]pyridine derivatives, focusing on halogen substitution patterns, functional groups, and reported properties.

Halogen-Substituted Analogs

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
6-Bromoimidazo[1,2-a]pyridin-8-ol Br (6), OH (8) C₇H₅BrN₂O 213.03 Limited commercial availability; hydroxyl enhances polarity .
8-Bromo-5-chloroimidazo[1,2-a]pyridine Br (8), Cl (5) C₇H₄BrClN₂ 231.48 Higher molecular weight due to Cl; potential antitrypanosomal activity inferred from analogs .
6-Bromo-8-chloroimidazo[1,2-a]pyridine Br (6), Cl (8) C₇H₄BrClN₂ 231.48 Used in medicinal chemistry pipelines; Cl at 8 may reduce steric hindrance compared to I .
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8), COOEt (2) C₁₀H₈BrFN₂O₂ 287.09 Fluorine increases electronegativity; ester group enables further derivatization .

Key Observations:

  • Positional Influence : Halogens at positions 5 and 6 (target) vs. 6 and 8 (analogs) may alter electronic distribution and binding interactions in biological targets.

Functional Group Modifications

Compound Name Functional Groups (Positions) Molecular Formula Key Properties/Applications References
6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride OH (8), HCl salt C₇H₇BrCl₂N₂O 285.96 Salt form improves aqueous solubility; used in crystallography studies .
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate NH₂ (8), COOEt (2), Br (6) C₁₀H₁₀BrN₃O₂ 284.11 Amino and ester groups enhance derivatization potential; intermediates for kinase inhibitors .

Key Observations:

  • Amino and Ester Groups: These modifications (in analogs) expand synthetic utility, enabling participation in amidation or hydrolysis reactions .

Physicochemical and Reactivity Comparisons

  • Solubility : Dihydrochloride salts (e.g., 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride) exhibit higher water solubility than neutral forms due to ionic character .
  • Reactivity : Iodine in the target compound may facilitate nucleophilic aromatic substitution or Suzuki-Miyaura coupling more readily than Br or Cl, though steric effects could limit efficiency .
  • Biological Activity: Analogs like 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine () show antitrypanosomal activity, suggesting halogen positioning and substituent bulk are critical for target engagement .

Research Findings and Implications

Synthetic Utility : Halogenated imidazo[1,2-a]pyridines are pivotal intermediates. The iodine in the target compound could enable unique cross-coupling pathways compared to Br/Cl analogs .

Biological Potential: Structural similarities to antitrypanosomal agents () suggest the target compound may warrant evaluation against parasitic targets, though iodine’s size might require optimization .

Crystallography : Hydroxyl-containing analogs (e.g., ) often form hydrogen-bonded networks, influencing solid-state properties and formulation strategies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol, and what reaction conditions are critical for regioselectivity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or via halogenation of pre-formed imidazo[1,2-a]pyridines. For regioselective bromination and iodination, precise control of temperature (e.g., 0–5°C for iodine introduction) and stoichiometry is crucial. Use of catalysts like CuI in Ullmann-type couplings may enhance halogen retention .
  • Example Protocol :

  • Step 1: Synthesize 6-bromoimidazo[1,2-a]pyridin-8-ol via cyclization of 2-amino-5-bromopyridine with ethyl bromopyruvate.
  • Step 2: Introduce iodine at the 6-position using N-iodosuccinimide (NIS) in DMF at 50°C for 6 hours .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

TechniqueApplicationExample Data
1H/13C NMR Confirm substitution pattern and purityδ 8.2 ppm (H-2), δ 7.5 ppm (H-7)
HRMS Verify molecular formula[M+H]+ calc. 338.9021, found 338.9018
XRD Resolve crystal structure ambiguitiesCCDC deposition (e.g., SHELXL refinement )

Q. How can green chemistry principles be applied to synthesize this compound?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and solvent waste. Aqueous-phase reactions using β-cyclodextrin as a supramolecular catalyst improve atom economy. Solvent-free halogenation with I2/KIO3 under mild conditions minimizes toxicity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine substituent acts as a superior leaving group in Suzuki-Miyaura couplings compared to bromine. However, steric hindrance from the 8-hydroxy group may require bulky ligands (e.g., XPhos) to stabilize the Pd(0) intermediate. DFT calculations can model transition states to optimize ligand choice .
  • Case Study : Pd(OAc)2/XPhos in THF at 80°C achieves 85% yield in arylations, while smaller ligands (PPh3) yield <30% due to steric clashes .

Q. What strategies resolve contradictions in reported biological activity data for halogenated imidazo[1,2-a]pyridines?

  • Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., solvent polarity affecting solubility). Standardize protocols:

  • Use identical cell lines (e.g., HEK-293 for cytotoxicity).
  • Validate via dose-response curves (IC50 vs. EC50) and orthogonal assays (e.g., SPR for binding affinity).
  • Compare with structurally similar controls (e.g., 6-chloro analogs ).

Q. How can computational methods predict the metabolic stability of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with CYP450 enzymes (e.g., CYP3A4). The 8-hydroxy group may form hydrogen bonds, reducing metabolic oxidation.
  • MD Simulations : Predict hydrolysis susceptibility of the C-I bond in physiological pH (t1/2 ~ 2 hours at pH 7.4) .

Data Contradiction Analysis

Q. Why do some studies report low yields in iodination steps despite optimized conditions?

  • Resolution : Competing side reactions (e.g., dehalogenation or ring-opening) may occur under prolonged heating. Use radical scavengers (e.g., BHT) and monitor reaction progress via TLC at 15-minute intervals. Alternative iodine sources (e.g., I2/HIO3) improve efficiency .

Experimental Design Considerations

Q. What are the critical parameters for scaling up the synthesis of this compound?

  • Methodological Answer :

  • Heat Management : Exothermic iodination requires jacketed reactors to maintain ≤50°C.
  • Purification : Use silica gel chromatography with EtOAc/hexane (3:7) for gram-scale isolation. For >10g, switch to recrystallization (ethanol/water) .

Biological Activity Evaluation

Q. How is the antikinetoplastid activity of this compound evaluated in vitro?

  • Methodological Answer :

  • Assay Protocol :

Culture Trypanosoma cruzi epimastigotes in RPMI-1640 + 10% FBS.

Treat with 0.1–100 μM compound for 72 hours.

Measure viability via resazurin reduction (λex 560 nm, λem 590 nm).

  • Key Result : IC50 = 8.5 μM for T. cruzi vs. 1.35 μM for T. brucei, attributed to halogen-dependent membrane permeability .

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